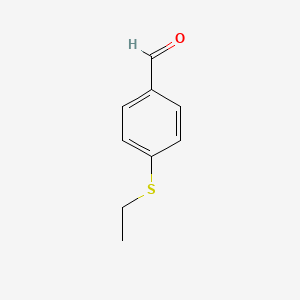
1-Iodo-2-isocyanobenzène
Vue d'ensemble
Description
1-Iodo-2-isocyanobenzene is an organic compound with the molecular formula C₇H₄IN It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring
Applications De Recherche Scientifique
1-Iodo-2-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: While not widely used industrially, it serves as a precursor for the synthesis of specialized chemicals and materials.
Méthodes De Préparation
The synthesis of 1-Iodo-2-isocyanobenzene typically involves the reaction of 2-iodoaniline with phosgene or its derivatives. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Material: 2-iodoaniline
Reagent: Phosgene or its derivatives
Base: Triethylamine
Solvent: Dichloromethane or similar organic solvent
Reaction Conditions: Room temperature to slightly elevated temperatures
Analyse Des Réactions Chimiques
1-Iodo-2-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isocyanide group can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives.
Mécanisme D'action
The mechanism by which 1-Iodo-2-isocyanobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and isocyanide group provide reactive sites that can interact with other molecules, facilitating the formation of new chemical bonds. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-Iodo-2-isocyanobenzene can be compared with other similar compounds, such as:
2-Iodoaniline: Similar in structure but lacks the isocyanide group, making it less reactive in certain types of reactions.
1-Iodo-4-isocyanobenzene: Another isomer with the isocyanide group in a different position, which can affect its reactivity and applications.
4-Chloro-2-iodo-1-isocyanobenzene:
The uniqueness of 1-Iodo-2-isocyanobenzene lies in its specific combination of iodine and isocyanide groups, providing a distinct set of reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
1-iodo-2-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVUESGQPSOZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)


![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)







![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)


